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Introduction

Shikimate kinase (SK) is a crucial enzyme in the shikimate pathway, a metabolic route
essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)
in bacteria, fungi, plants, and apicomplexan parasites.[1][2] This pathway is absent in
mammals, making shikimate kinase an attractive target for the development of novel
antimicrobial agents and herbicides.[2] Accurate and reliable determination of shikimate kinase
activity is paramount for kinetic characterization, inhibitor screening, and drug discovery efforts.

These application notes provide detailed protocols for three common methods to assay
shikimate kinase activity: a continuous spectrophotometric coupled-enzyme assay, a
radioactivity-based filter-binding assay, and a liquid chromatography-mass spectrometry (LC-
MS) based assay.

l. Spectrophotometric Coupled-Enzyme Assay

This is the most common and convenient method for continuous monitoring of shikimate kinase
activity. The production of ADP, a product of the shikimate kinase reaction, is coupled to the
oxidation of NADH through the sequential action of pyruvate kinase (PK) and lactate
dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in
absorbance at 340 nm.[1]
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Reaction Principle

o Shikimate Kinase (SK): Shikimate + ATP — Shikimate-3-Phosphate + ADP
e Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) — ATP + Pyruvate
o Lactate Dehydrogenase (LDH): Pyruvate + NADH + H* - Lactate + NAD*

The rate of NADH oxidation is directly proportional to the rate of ADP production by shikimate
kinase.

Experimental Protocol

Materials and Reagents:

Tris-HCI buffer (100 mM, pH 7.6)

e Potassium Chloride (KCI)

e Magnesium Chloride (MgClz2)

e Phosphoenolpyruvate (PEP)

« NADH

e ATP

¢ Shikimic Acid

¢ Pyruvate Kinase (PK)

o Lactate Dehydrogenase (LDH)

» Purified Shikimate Kinase enzyme

e Spectrophotometer capable of reading at 340 nm

e Cuvettes

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Procedure:

e Prepare a reaction master mix in a microcentrifuge tube. For a 1 mL final reaction volume,
add the following components in the specified order:

o 860 pL of 100 mM Tris-HCI, pH 7.6 containing 100 mM KCI and 5 mM MgCl2

o 50 pL of 30 mM Phosphoenolpyruvate (PEP) (final concentration: 1.5 mM)

o 10 pL of 20 mM NADH (final concentration: 0.2 mM)

o 10 pL of Pyruvate Kinase (600 U/mL stock) (final concentration: 6 U/mL)[1]

o 10 pL of Lactate Dehydrogenase (500 U/mL stock) (final concentration: 5 U/mL)[1]
o Variable volume of substrate (ATP or Shikimate) for kinetic studies.

o Mix gently by pipetting and pre-incubate the mixture at 25°C for 5 minutes to allow the
temperature to equilibrate and to consume any contaminating ADP in the reagents.

« Initiate the reaction by adding a small volume (e.g., 10 pL) of purified shikimate kinase (e.g.,
1 pg/mL final concentration).[1]

o Immediately place the cuvette in the spectrophotometer and monitor the decrease in
absorbance at 340 nm for 5-10 minutes.

e The rate of the reaction is calculated from the linear portion of the absorbance versus time
plot using the Beer-Lambert law (€ for NADH at 340 nm = 6220 M~tcm™1).[1]

Data Analysis:
e Calculate the rate of NADH oxidation (umol/min) from the change in absorbance.

» For kinetic analysis, vary the concentration of one substrate (shikimate or ATP) while keeping
the other constant.

» Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-
Menten equation to determine Km and Vmax values.
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Il. Radioactivity-Based Filter-Binding Assay

This assay directly measures the incorporation of a radiolabeled phosphate group from [y-
32P]ATP into shikimate. The product, [32P]shikimate-3-phosphate, is separated from the
unreacted [y-32P]ATP by binding to phosphocellulose paper. This method is highly sensitive and
is considered a gold standard for kinase assays.[3][4]

Reaction Principle
Shikimate + [y-32P]ATP - [32P]Shikimate-3-Phosphate + ADP

Experimental Protocol

Materials and Reagents:

e HEPES or Tris-HCI buffer (e.g., 50 mM, pH 7.5)
e Magnesium Chloride (MgCl2)
 Dithiothreitol (DTT)

» Shikimic Acid

e ATP (unlabeled)

 [y-32P]ATP (high specific activity)

o Purified Shikimate Kinase enzyme

o P81 phosphocellulose paper[5][6]

e Phosphoric acid (0.5% or 75 mM)[5]
o Acetone[5]

« Scintillation vials

o Scintillation cocktail
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 Liquid scintillation counter
Procedure:

e Prepare a kinase reaction mix. For a 20 uL reaction, combine:

[¢]

4 uL of 5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgClz, 5 mM
DTT)

[¢]

2 uL of Shikimate solution (to achieve desired final concentration)

Variable volume of water

[e]

o

10 pL of ATP mix (containing unlabeled ATP and a tracer amount of [y-32P]ATP to achieve
the desired final specific activity and concentration).

e Pre-warm the reaction mix at the desired temperature (e.g., 30°C) for 5 minutes.
« Initiate the reaction by adding 2 pL of diluted shikimate kinase enzyme.

 Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction
is in the linear range.

o Stop the reaction by spotting 15 pL of the reaction mixture onto a labeled 1.5 cm x 1.5 cm
square of P81 phosphocellulose paper.[5][7]

» Allow the spots to air dry completely.

o Wash the P81 papers to remove unreacted [y-32P]ATP. Perform four washes with 0.5%
phosphoric acid for 5 minutes each, followed by a final wash with acetone for 5 minutes.[5]

o Allow the papers to air dry completely.

e Place each dried paper square into a scintillation vial, add 5 mL of scintillation cocktail, and
cap the vial.

o Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
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Data Analysis:
o Correct the sample CPM by subtracting the background CPM (from a no-enzyme control).

o Determine the specific activity of the [y-32P]ATP mix (CPM/pmol). This is done by spotting a
small, known volume of the ATP mix directly onto a P81 paper square without washing and
counting it.

e Calculate the amount of phosphate incorporated (in pmol) into shikimate.

o Express the enzyme activity in units (e.g., pmol/min/mg of enzyme).

lll. Liquid Chromatography-Mass Spectrometry (LC-
MS) Based Assay

This method offers high specificity and sensitivity by directly measuring the formation of the
product, shikimate-3-phosphate (S3P).[8] It is particularly useful for inhibitor screening and for
complex biological matrices where other assays may have interferences.

Reaction Principle

The shikimate kinase reaction is performed, and then the reaction is quenched. The amount of
shikimate-3-phosphate produced is quantified by LC-MS, often using a triple quadrupole mass
spectrometer in multiple reaction monitoring (MRM) mode.

Experimental Protocol

Materials and Reagents:

Ammonium acetate or other volatile buffer compatible with LC-MS

e ATP

Shikimic Acid

Purified Shikimate Kinase enzyme

Quenching solution (e.g., ice-cold methanol or acetonitrile)
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» Shikimate-3-phosphate standard

e LC-MS grade water and solvents

 Liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
Procedure:

e Enzymatic Reaction:

o Set up the enzymatic reaction in a suitable buffer (e.g., 50 mM ammonium acetate, pH
7.5) containing shikimate, ATP, and MgCl-.

o Initiate the reaction by adding the shikimate kinase enzyme.
o Incubate at the desired temperature for a fixed time.
e Reaction Quenching:

o Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will
precipitate the enzyme.

e Sample Preparation:
o Centrifuge the quenched reaction mixture to pellet the precipitated protein.

o Transfer the supernatant to a new tube and evaporate to dryness under a stream of
nitrogen or in a vacuum concentrator.

o Reconstitute the sample in a small volume of the initial mobile phase (e.g., 50% methanol
in water with 0.1% formic acid).

e LC-MS Analysis:

o Inject the reconstituted sample onto an appropriate LC column (e.g., a C18 or HILIC
column).
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o Separate the analytes using a suitable gradient of mobile phases (e.g., water with 0.1%
formic acid and acetonitrile with 0.1% formic acid).

o Detect shikimate-3-phosphate using the mass spectrometer in negative ion mode. The
precursor ion for S3P is m/z 253.0. A characteristic product ion for MS/MS fragmentation is
m/z 97.0 (H2PO47).[8]

¢ Quantification:

o Generate a standard curve using known concentrations of a shikimate-3-phosphate
standard.

o Quantify the amount of S3P in the enzymatic reaction samples by comparing their peak
areas to the standard curve.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for shikimate kinase from
various organisms. These values can serve as a reference for experimental design and data
interpretation.
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q kcatIKm
Organism Substrate Km (UM) Keat (s72) (M-1s-1) Reference
—1g-
Mycobacteriu
o (0.9+£0.2) x
m Shikimate 650 + 28 60+8 105 [1]
tuberculosis
Mycobacteriu
(5.4+0.7) x
m ATP 112+ 4 60+ 8 [1]
_ 10°

tuberculosis
Erwinia o

~ Shikimate 310 N/A 1.3x10° [9]
chrysanthemi
Erwinia

. ATP 620 N/A N/A [9]
chrysanthemi
Arabidopsis
thaliana Shikimate 310 N/A N/A [9]
(AtSK1)
Arabidopsis
thaliana ATP 620 N/A N/A 9]
(AtSK1)

N/A: Not Available in the cited source.
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Caption: The Shikimate Pathway leading to Aromatic Amino Acids.
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Caption: Workflow of the coupled-enzyme spectrophotometric assay.
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Caption: Key steps in the radioactivity-based filter-binding assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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